

Electronic Properties of N-alkylanilines: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N-decyl-4-methoxyaniline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of N-alkylanilines. N-alkylanilines are a class of aromatic amines that are of significant interest in materials science and drug development due to their tunable electronic characteristics. This document details their synthesis, electronic properties, and the experimental and computational methods used for their characterization. Furthermore, it explores their relevance in drug development, particularly as enzyme inhibitors.

Quantitative Data on Electronic Properties

The electronic properties of N-alkylanilines are significantly influenced by the nature of the alkyl substituent on the nitrogen atom and any substituents on the aromatic ring. These properties can be quantified through various experimental and computational methods.

Redox Potentials

The redox potentials of N-alkylanilines, which indicate the ease with which they can be oxidized, are crucial for applications in conducting polymers and for understanding their metabolic pathways. These are typically determined by cyclic voltammetry.

Compound	Oxidation Potential (Epa vs. Ag/AgCl)	Solvent/Electrolyte	Reference
Aniline	+0.92 V	0.1 M H ₂ SO ₄	[1]
N-methylaniline	+0.80 V	Acetonitrile/0.1 M LiClO ₄	[2]
N-ethylaniline	Not specified	Not specified	
N-propylaniline	Not specified	Not specified	
N-butyylaniline	+0.75 V	Acetonitrile/0.1 M LiClO ₄	[2]

Note: Direct comparative data for a full homologous series under identical conditions is limited in the literature. The provided data is from different sources and conditions.

Ionization Potentials and HOMO/LUMO Energies

The ionization potential (IP) is the energy required to remove an electron from a molecule, and it is experimentally determined using techniques like photoelectron spectroscopy. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are typically calculated using computational methods and are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability^{[3][4]}.

Compound	Adiabatic Ionization Energy (eV)	HOMO Energy (eV) (Calculated)	LUMO Energy (eV) (Calculated)	HOMO-LUMO Gap (eV) (Calculated)
Aniline	7.72	-5.48	-0.11	5.37
N-methylaniline	7.34 ^{[5][6]}	-5.25	-0.04	5.21
N-ethylaniline	7.25	-5.19	0.01	5.20
N-propylaniline	Not specified	Not specified	Not specified	Not specified
N-butyylaniline	Not specified	Not specified	Not specified	Not specified

Note: Experimental ionization energies for longer-chain N-alkylanilines are not readily available in a consolidated format. The calculated values are representative and can vary depending on the computational method used.

Experimental Protocols

Synthesis of N-methylaniline

Reaction: Aniline + Methylating Agent → N-methylaniline

Materials:

- Aniline
- Dimethyl sulfate
- Sodium hydroxide solution (30%)
- Benzene
- Water
- Ice bath
- Stirring apparatus
- Separatory funnel
- Distillation apparatus

Procedure:

- Prepare a mixed solution of aniline and water in a flask and cool it to below 10°C using an ice bath.
- Slowly add dimethyl sulfate dropwise to the stirred solution.
- After the addition is complete, continue stirring for 1 hour.

- Add 30% sodium hydroxide solution dropwise to the reaction mixture.
- The mixture will separate into two layers. The upper layer is the organic phase containing the product.
- Extract the lower aqueous layer with benzene.
- Combine the organic phase and the benzene extract.
- Recover the benzene by distillation. The remaining oil is a mixture of aniline, N-methylaniline, and N,N-dimethylaniline.
- Further purification can be achieved by fractional distillation.

Cyclic Voltammetry (CV) of N-alkylanilines

Objective: To determine the oxidation potential of an N-alkylaniline.

Materials and Equipment:

- Potentiostat
- Three-electrode cell:
 - Working electrode (e.g., glassy carbon or platinum)
 - Reference electrode (e.g., Ag/AgCl)
 - Counter electrode (e.g., platinum wire)
- N-alkylaniline sample
- Solvent (e.g., acetonitrile)
- Supporting electrolyte (e.g., 0.1 M lithium perchlorate, LiClO₄)
- Inert gas (e.g., nitrogen or argon)

Procedure:

- Prepare a solution of the N-alkylaniline (typically 1-10 mM) in the chosen solvent containing the supporting electrolyte.
- Assemble the three-electrode cell with the electrodes immersed in the solution.
- Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
- Set the parameters on the potentiostat:
 - Initial and final potentials (e.g., scanning from 0 V to +1.5 V vs. Ag/AgCl).
 - Scan rate (e.g., 100 mV/s).
- Run the cyclic voltammogram, which will plot the current response as a function of the applied potential.
- The potential at the peak of the oxidation wave is the anodic peak potential (E_{pa}), which corresponds to the oxidation potential of the N-alkylaniline.

UV-Visible (UV-Vis) Spectroscopy of Aromatic Amines

Objective: To obtain the UV-Vis absorption spectrum of an N-alkylaniline.

Materials and Equipment:

- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- N-alkylaniline sample
- Solvent (e.g., ethanol, acetonitrile)

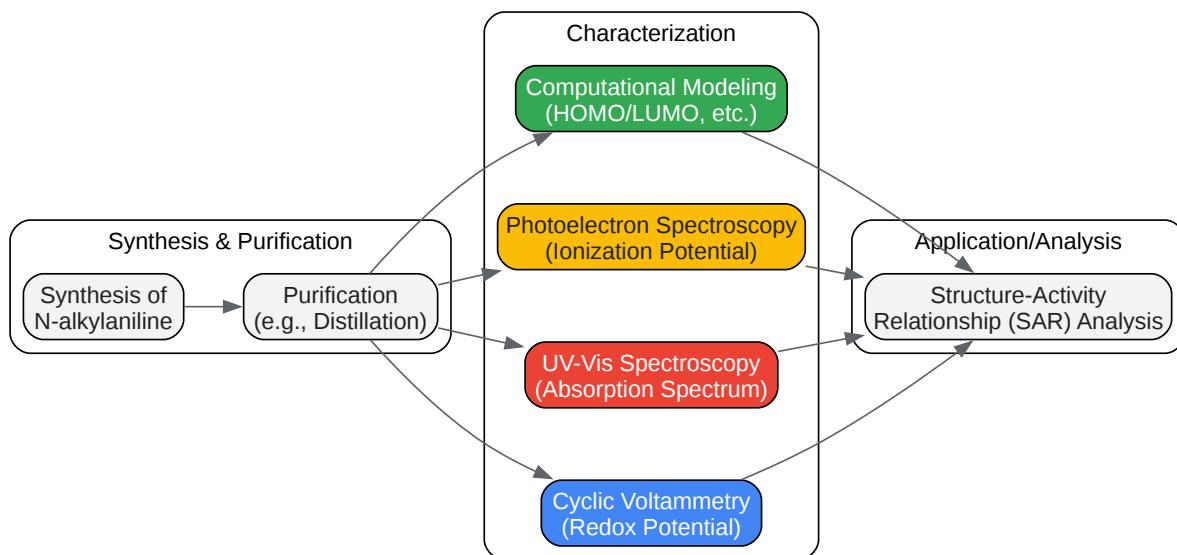
Procedure:

- Prepare a dilute solution of the N-alkylaniline in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically below 1.5).

- Fill a quartz cuvette with the pure solvent to be used as a blank.
- Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
- Rinse the sample cuvette with the N-alkylaniline solution and then fill it.
- Place the sample cuvette in the spectrophotometer.
- Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.
- The wavelength of maximum absorbance (λ_{max}) is a characteristic property of the molecule.

Visualizations

Experimental Workflow

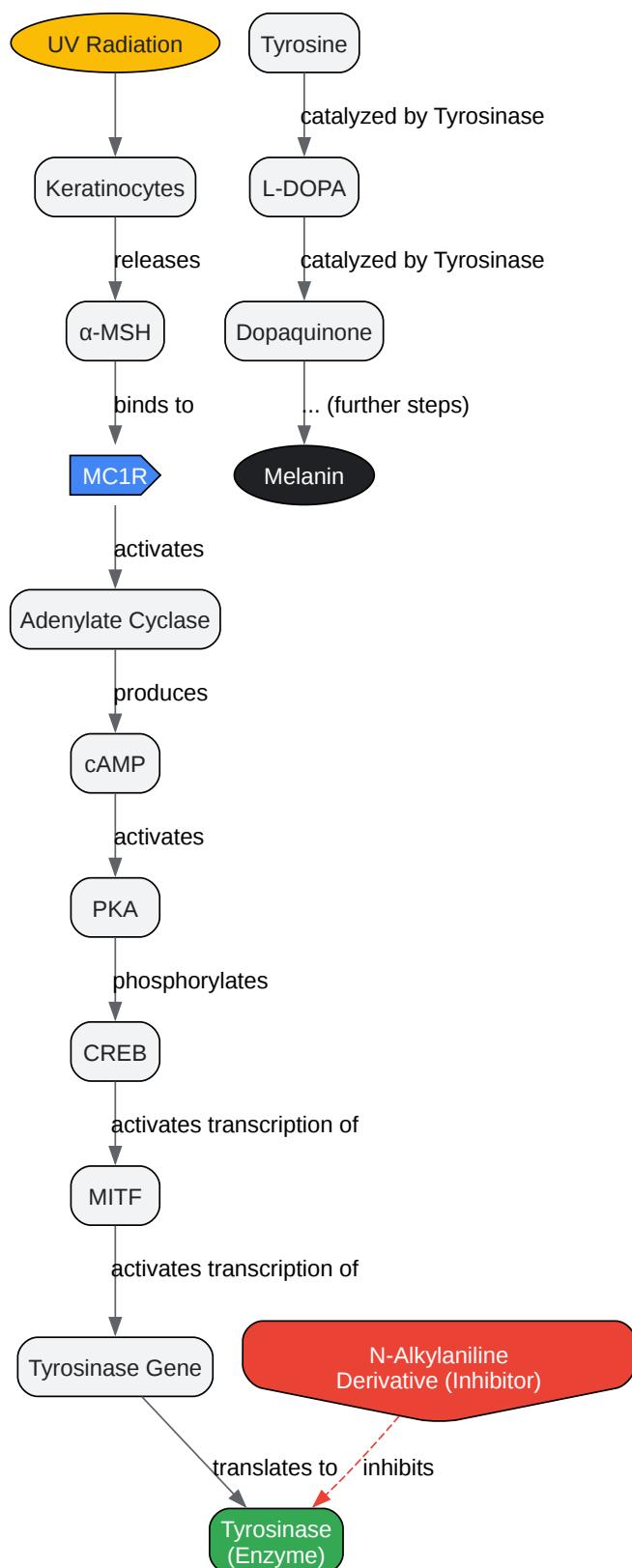


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Experimental workflow for N-alkylaniline characterization.

Melanogenesis Signaling Pathway and Tyrosinase Inhibition

N-alkylaniline derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in the melanogenesis pathway. The following diagram illustrates the simplified signaling cascade leading to melanin production and the point of inhibition.

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